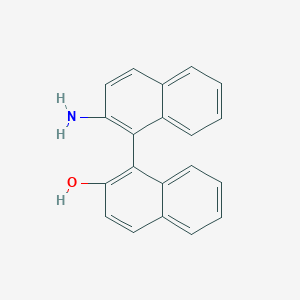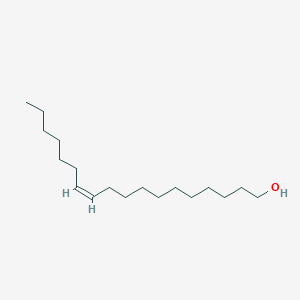![molecular formula C16H13F3O9 B143669 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 128095-54-5](/img/structure/B143669.png)
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly significant in the detection of α-L-iduronidase deficiency, a condition associated with Hurler disease . This compound is known for its high efficiency in rapid detection, making it a valuable tool in prenatal diagnosis and other medical applications .
Preparation Methods
The synthesis of 4-trifluoromethylumbelliferyl iduronide involves several steps, starting with the preparation of 4-trifluoromethylumbelliferone. This intermediate is then glycosylated to form the final product. The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in fluorometric assays where it is cleaved by specific enzymes, releasing 4-trifluoromethylumbelliferone, which exhibits fluorescence . This reaction is crucial for detecting enzyme deficiencies in medical diagnostics .
Scientific Research Applications
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a substrate in fluorometric assays to study enzyme kinetics and activity.
Biology: Plays a role in detecting lysosomal storage diseases by identifying enzyme deficiencies.
Medicine: Crucial in the prenatal diagnosis of Hurler disease and other metabolic disorders.
Industry: Employed in the development of diagnostic kits and tools for medical laboratories.
Mechanism of Action
The compound acts as a substrate for α-L-iduronidase. When introduced into a biological sample, the enzyme cleaves the glycosidic bond, releasing 4-trifluoromethylumbelliferone. This product fluoresces under UV light, allowing for the quantification of enzyme activity. The efficiency of this reaction makes it a reliable indicator of α-L-iduronidase presence and activity .
Comparison with Similar Compounds
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is often compared with 4-methylumbelliferyl iduronide. Both compounds serve as substrates for α-L-iduronidase, but the trifluoromethyl derivative is noted for its higher efficiency and sensitivity in detection assays . Other similar compounds include:
4-Methylumbelliferyl iduronide: Commonly used but less sensitive compared to the trifluoromethyl derivative.
4-Methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate: Used in the classification of GM2 gangliosidosis genotypes.
4-Methylumbelliferyl-6-sulpho-2-acetamido-2-deoxy-β-D-glucopyranoside: Applied in prenatal diagnosis of Tay-Sachs disease.
Properties
CAS No. |
128095-54-5 |
|---|---|
Molecular Formula |
C16H13F3O9 |
Molecular Weight |
406.26 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
InChI Key |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Synonyms |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















